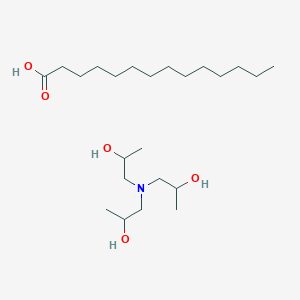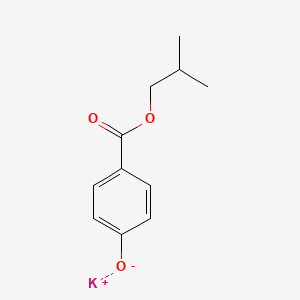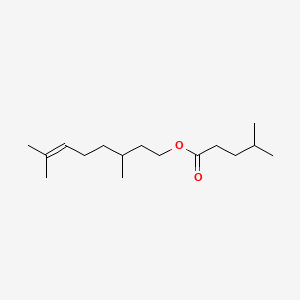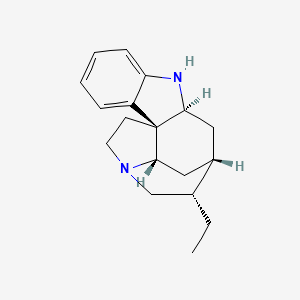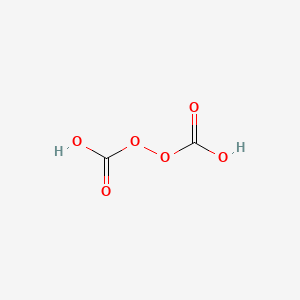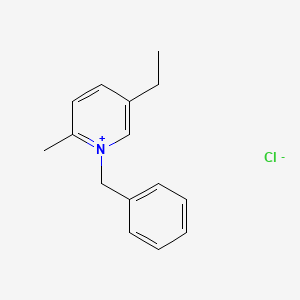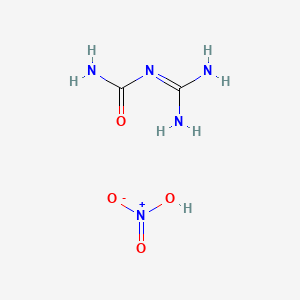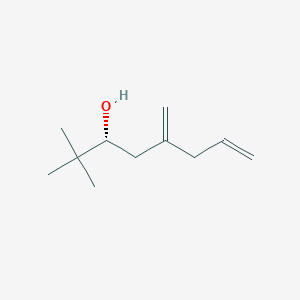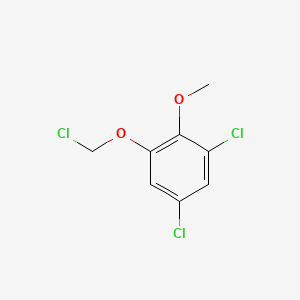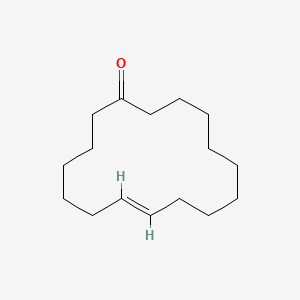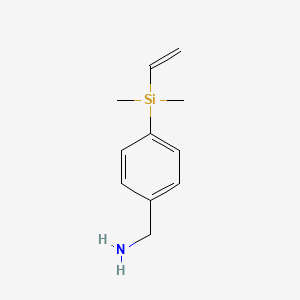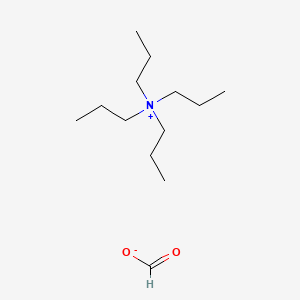
Tetrapropylammonium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapropylammonium formate is a quaternary ammonium salt with the chemical formula C₁₃H₂₉NO₂. It consists of a tetrapropylammonium cation and a formate anion. This compound is known for its stability and is used in various industrial and laboratory applications, particularly as a phase transfer catalyst and in organic synthesis .
Preparation Methods
Tetrapropylammonium formate can be synthesized through the alkylation of tripropylamine with a primary propyl halide, such as n-bromopropane, in a Menshutkin reaction. The reaction proceeds as follows :
(C3H7)3N+C3H7Br→(C3H7)4N+Br−
The resulting tetrapropylammonium bromide can then be converted to tetrapropylammonium hydroxide using aqueous silver oxide, electrolysis, ion-exchange resin, or electrodialysis . Finally, the tetrapropylammonium hydroxide is reacted with formic acid to produce this compound .
Chemical Reactions Analysis
Tetrapropylammonium formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its use as a phase transfer catalyst in the oxidation of primary and secondary alcohols to aldehydes and ketones . The reaction conditions typically involve the use of tetrapropylammonium perruthenate as the oxidizing agent and N-methylmorpholine N-oxide as the co-oxidant . The major products formed from these reactions are aldehydes and ketones .
Scientific Research Applications
Tetrapropylammonium formate has a wide range of scientific research applications. In chemistry, it is used as a phase transfer catalyst and in the synthesis of zeolites . In biology, it has been studied for its interactions with aromatic amino acid side chains and its ability to disrupt native hydrophobic interactions in proteins . In industry, it is used in the production of synthetic zeolites and as a catalyst in various organic reactions .
Mechanism of Action
The mechanism of action of tetrapropylammonium formate involves its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . It can also interact with aromatic residues in proteins, disrupting native hydrophobic interactions and promoting the formation of α-helices in certain peptides . The molecular targets and pathways involved in these processes include the tetrapropylammonium cation’s interactions with aromatic side chains and its ability to form aggregates at higher concentrations .
Comparison with Similar Compounds
Tetrapropylammonium formate is chemically similar to other quaternary ammonium salts, such as tetramethylammonium, tetraethylammonium, and tetrabutylammonium . its unique structure and properties make it particularly effective as a phase transfer catalyst and in the synthesis of zeolites . Compared to tetramethylammonium and tetraethylammonium, this compound has a larger alkyl group, which enhances its ability to interact with aromatic residues and form aggregates .
Similar Compounds
- Tetramethylammonium
- Tetraethylammonium
- Tetrabutylammonium
- Tetrapropylammonium perruthenate
Properties
CAS No. |
71929-22-1 |
|---|---|
Molecular Formula |
C13H29NO2 |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
tetrapropylazanium;formate |
InChI |
InChI=1S/C12H28N.CH2O2/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1-3/h5-12H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
LENBOWGJEQXFCI-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


